Bienvenue dans la boutique en ligne BenchChem!

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea

p38 MAP kinase kinase inhibitor design pyrazolyl-urea SAR

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea is a synthetic pyrazolylmethylurea derivative featuring a 5-cyclopropyl-1-methylpyrazole core connected via a methylene bridge to an N-ethylurea terminus. This compound belongs to the broader pyrazolyl-urea chemical class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (p38 MAPK, Src, TrKa), anti-inflammatory, anticancer, and antipathogenic applications.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1448063-39-5
Cat. No. B2371395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea
CAS1448063-39-5
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCCNC(=O)NCC1=NN(C(=C1)C2CC2)C
InChIInChI=1S/C11H18N4O/c1-3-12-11(16)13-7-9-6-10(8-4-5-8)15(2)14-9/h6,8H,3-5,7H2,1-2H3,(H2,12,13,16)
InChIKeyGEJXTIOKRBWCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea (CAS 1448063-39-5): Baseline Characterization for Procurement Decisions


1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea is a synthetic pyrazolylmethylurea derivative featuring a 5-cyclopropyl-1-methylpyrazole core connected via a methylene bridge to an N-ethylurea terminus. This compound belongs to the broader pyrazolyl-urea chemical class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (p38 MAPK, Src, TrKa), anti-inflammatory, anticancer, and antipathogenic applications [1]. Structurally, the compound combines three features that distinguish it within the class: (i) a 5-cyclopropyl substituent on the pyrazole ring, (ii) N1-methylation, and (iii) a methylene spacer between the pyrazole and urea moieties — a topology distinct from the directly linked N-pyrazole-N′-aryl ureas that dominate the p38 inhibitor literature [2]. Procurement relevance: the compound serves as a versatile building block for synthesizing more complex pyrazolyl-urea analogs and as a screening candidate for kinase and anti-infective target panels. However, direct peer-reviewed biological characterization of this specific CAS entity remains absent from the primary literature as of the evidence cutoff date.

Procurement Risk Alert: Why 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea Cannot Be Casually Substituted by Other Pyrazolyl-Ureas


The pyrazolyl-urea chemical space exhibits extreme sensitivity to seemingly minor structural modifications, making generic substitution scientifically unsound without systematic comparator data. Three structural features of this compound are critical activity determinants based on class-wide SAR: (i) the 5-cyclopropyl group on the pyrazole ring occupies a lipophilic pocket conformationally distinct from the tert-butyl group found in clinical candidate BIRB 796 (doramapimod), altering both potency and kinase selectivity profiles [1]; (ii) the methylene spacer between the pyrazole 3-position and the urea nitrogen introduces additional rotational degrees of freedom absent in directly linked pyrazolyl-ureas, which can fundamentally change target binding geometry; and (iii) the N-ethyl terminal urea substituent carries different hydrogen-bond donor/acceptor and steric properties compared to the aryl and naphthyl ureas prevalent in most published p38 inhibitor series [2]. Importantly, direct head-to-head comparative biological data for this specific compound against its closest analogs is not available in the peer-reviewed literature. Procurement decisions must therefore be guided by the compound's structural uniqueness within its class, recognition that SAR from related pyrazolyl-ureas is not directly transferable, and the understanding that this compound likely represents an underexplored region of chemical space with uncharacterized selectivity and potency profiles.

Quantitative Differentiation Evidence for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea vs. Closest Structural Analogs


Evidence Item 1: Cyclopropyl vs. tert-Butyl at Pyrazole C5 — Impact on Kinase Binding Pocket Occupancy

The 5-cyclopropyl substituent on the pyrazole ring of the target compound occupies a smaller and conformationally distinct lipophilic volume compared to the 5-tert-butyl group found in the clinical-stage p38α inhibitor BIRB 796 (doramapimod). In the BIRB 796 series, the tert-butyl group was identified as a 'critical binding element' that occupies a lipophilic domain in p38α kinase exposed upon activation loop rearrangement, contributing to picomolar binding affinity (Kd ≈ 50–100 pM for optimized analogs) [1]. No direct p38α inhibition data exist for the target compound. However, the cyclopropyl moiety (van der Waals volume ~27 ų) is substantially smaller than tert-butyl (~73 ų), predicting altered occupancy of the allosteric lipophilic pocket and potentially differentiated kinase selectivity. The closest structurally characterized analog bearing a 5-cyclopropyl-1-methylpyrazole core — 1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea — has been noted in vendor descriptions as belonging to the pyrazolyl-urea p38 inhibitor class, though peer-reviewed p38 inhibition data for this analog are also absent from the literature [2]. This evidence is class-level inference based on well-established SAR from the BIRB 796 program.

p38 MAP kinase kinase inhibitor design pyrazolyl-urea SAR

Evidence Item 2: Methylene Spacer vs. Direct Urea-Pyrazole Linkage — Conformational Flexibility and Target Engagement Geometry

The target compound incorporates a methylene (-CH2-) spacer between the pyrazole 3-position and the urea nitrogen, in contrast to the directly linked N-pyrazole-N′-aryl urea architecture that characterizes the vast majority of published pyrazolyl-urea kinase inhibitors, including the Dumas compound 7 (p38α IC50 = 13 nM) and BIRB 796 [1]. The methylene spacer introduces an additional rotatable bond, increasing conformational flexibility and altering the distance and angle between the pyrazole core and the urea pharmacophore. In the directly linked series, the urea NH adjacent to the pyrazole forms a critical hydrogen bond with the kinase hinge region (Met109 in p38α); the methylene spacer relocates this H-bond donor by approximately 1.5 Å, potentially disrupting canonical hinge binding while enabling alternative binding modes [2]. The capsid assembly inhibitor patent literature (US 2025/0009742) explicitly claims pyrazolylmethylurea derivatives as a distinct chemotype from directly linked pyrazolyl-ureas, indicating that the methylene spacer confers differentiated biological activity profiles, including low cytotoxicity and capsid assembly inhibition [3]. No direct enzymatic or cellular data for the target compound exist to quantify this difference.

urea linker geometry kinase inhibitor conformation pyrazolyl-urea scaffold

Evidence Item 3: N-Ethylurea Terminus — Differentiated H-Bond Profile vs. N-Arylurea Analogs and Anti-Trypanosomal Potential

The target compound bears an N-ethyl terminal substituent on the urea, distinguishing it from the N-aryl (phenyl, naphthyl, chlorophenyl) urea motif dominant in p38 kinase inhibitor series. The N-ethylurea pharmacophore has been independently validated in the antitrypanosomal field: Varghese et al. (2019) reported a series of N-ethylurea pyrazoles achieving potent dual inhibition of T. brucei and T. cruzi, with lead compound 54 demonstrating IC50 values of 9 nM (T. b. brucei) and 16 nM (T. cruzi), favorable physicochemical properties, and in vivo efficacy in a murine Chagas disease model with undetectable parasitemia within 6 days under CYP inhibition [1]. Critically, the N-ethylurea pyrazole series in that study was built on an N-(2-(3-phenylpyrazol-1-yl)ethyl)urea scaffold with the urea attached via an ethylene linker to the pyrazole N1 position — a different connectivity than the target compound's methylene linker at pyrazole C3. The shared N-ethylurea pharmacophore suggests potential applicability in antiparasitic screening, but the different pyrazole attachment point and the presence of 5-cyclopropyl and N1-methyl groups predict a distinct SAR trajectory. No direct antitrypanosomal data exist for the target compound.

N-ethylurea pharmacophore antitrypanosomal activity hydrogen bond donor/acceptor profile

Evidence Item 4: N1-Methylation of Pyrazole — Physicochemical Differentiation from NH-Pyrazolyl-Urea Patent Compounds

The target compound features N1-methylation on the pyrazole ring, eliminating one hydrogen bond donor (HBD) relative to the NH-pyrazole compounds disclosed in the foundational 3(5)-ureido-pyrazole patent US 6,387,900 (assigned to Pharmacia & Upjohn), which describes numerous 1-(5-cyclopropyl-1H-pyrazol-3-yl)-3-substituted urea derivatives as antitumor agents [1]. In that patent series, exemplified compounds such as 1-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(1H-indol-6-yl)urea and 1-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[(2,4-dichlorophenyl)methyl]urea retain a free NH at the pyrazole N1 position (HBD count = 3). The target compound, by virtue of N1-methylation, reduces the HBD count to 2 and increases lipophilicity (calculated AlogP), which class-wide SAR predicts improved membrane permeability and oral absorption potential, though at the potential cost of reduced aqueous solubility [2]. Additionally, N1-methylation eliminates the prototropic tautomerism possible in unsubstituted pyrazoles, locking the compound into a single tautomeric form and simplifying both spectroscopic characterization and biological target engagement analysis. No direct experimental physicochemical or ADME data for the target compound are publicly available.

pyrazole N-methylation physicochemical properties hydrogen bond donors ADME prediction

Evidence Item 5: Cyclopropyl Metabolic Stability Advantage — Class-Level Inference from CYP Oxidation Resistance

The 5-cyclopropyl substituent on the pyrazole ring is predicted to confer enhanced metabolic stability relative to the 5-tert-butyl group found in BIRB 796, based on well-established medicinal chemistry principles. Cyclopropyl groups are recognized as metabolically resistant bioisosteres for tert-butyl, isopropyl, and phenyl groups, as the cyclopropane C–H bonds have increased s-character and higher bond dissociation energies (~106 kcal/mol vs. ~93 kcal/mol for tert-butyl C–H), making them less susceptible to CYP450-mediated oxidative metabolism [1]. In the context of pyrazolyl-ureas, the tert-butyl group of BIRB 796 has been identified as a metabolic liability contributing to high clearance in preclinical species. While no direct metabolic stability data exist for the target compound, the cyclopropyl substitution strategy has been successfully employed in other pyrazole-based clinical candidates (e.g., the progesterone receptor antagonist PF-02413873, which incorporates a 3-cyclopropyl-1-methylpyrazole core and advanced to clinical evaluation) [2]. This evidence is class-level inference from general medicinal chemistry principles applied to the pyrazolyl-urea scaffold.

cyclopropyl metabolic stability CYP450 oxidation lead optimization ADME

Evidence-Anchored Application Scenarios for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea in Research and Industrial Settings


Kinase Selectivity Panel Screening — Exploring Non-Canonical Binding Modes

The methylene spacer between the pyrazole core and urea pharmacophore differentiates this compound from directly linked pyrazolyl-ureas, predicting altered kinase hinge-region engagement geometry [1]. Research groups conducting broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) should include this compound as a representative of the pyrazolylmethylurea subclass to probe whether the altered linker geometry confers selectivity for kinases with atypical hinge sequences or allosteric pockets inaccessible to canonical type II inhibitors like BIRB 796 [2]. The cyclopropyl substituent further differentiates the lipophilic occupancy profile from tert-butyl-containing clinical compounds. Note: all kinase activity data for this specific compound remain unpublished; screening results would represent novel findings.

Anti-Trypanosomal Drug Discovery — N-Ethylurea Chemotype Expansion

The N-ethylurea terminus shared with the Varghese et al. (2019) antitrypanosomal lead series (compound 54: T. b. brucei IC50 = 9 nM, T. cruzi IC50 = 16 nM) [3] justifies inclusion of this compound in antiparasitic screening cascades. The structural divergence — 5-cyclopropyl-1-methylpyrazole with C3-methylene linkage vs. 3-phenylpyrazole with N1-ethylene linkage — provides an opportunity to test whether the N-ethylurea pharmacophore retains antiparasitic activity across different pyrazole connectivity topologies. Testing in T. brucei and T. cruzi viability assays with parallel mammalian cytotoxicity counterscreening (HEK293 or H9C2 cells) would establish selectivity indices and determine whether the cyclopropyl-N-methylpyrazole core offers any potency or selectivity advantage over the published phenylpyrazole series.

Medicinal Chemistry Building Block — Late-Stage Diversification of Pyrazolylmethylurea Libraries

As a building block with an N-ethylurea terminus, a methylene linker, and a fully substituted pyrazole core (cyclopropyl at C5, methyl at N1), this compound serves as a key intermediate for library synthesis targeting underexplored regions of pyrazolyl-urea chemical space [4]. The fixed tautomeric state (due to N1-methylation) simplifies SAR interpretation in library screening. The compound can be further functionalized at the distal ethyl group or used as a reference standard for constructing analogs with varied urea substituents (aryl, heteroaryl, alkyl) while holding the cyclopropyl-pyrazole-methyl core constant. This is particularly relevant for groups seeking IP-differentiated pyrazolyl-urea scaffolds outside the extensively patented directly linked N-pyrazole-N′-aryl urea space dominated by the BIRB 796 patent family.

Capsid Assembly Inhibitor Screening — HBV and Related Viral Targets

The pyrazolylmethylurea scaffold has been explicitly claimed in patent US 2025/0009742 as a novel chemotype for capsid assembly inhibition with applications in HBV, HCV, and HIV treatment [5]. The patent discloses that pyrazolylmethylurea derivatives exhibit low cytotoxicity and potent capsid assembly inhibition. While the target compound's specific 5-cyclopropyl substitution is not exemplified in the patent (which predominantly describes trifluoromethyl-substituted pyrazoles), the shared pyrazolylmethylurea core topology suggests this compound warrants screening in HBV capsid assembly assays (e.g., HepG2.2.15 HBV DNA reduction, core protein particle gel electrophoresis). A positive hit would validate the cyclopropyl-N-methyl substitution pattern for this emerging target class.

Quote Request

Request a Quote for 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.